REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([I:11])=[C:7]([CH:10]=1)[CH2:8]Br.[C-:14]#[N:15].[Na+]>CCO.O>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([I:11])=[C:7]([CH2:8][C:14]#[N:15])[CH:10]=1 |f:1.2|
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Name
|
|
Quantity
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55 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=C(CBr)C1)I)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
16 g
|
Type
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reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature for 3 hours
|
Duration
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3 h
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Type
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CUSTOM
|
Details
|
Most of the ethanol is removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc (500 mL) and water (200 mL)
|
Type
|
WASH
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Details
|
The organic layer is washed with brine (250 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=C(C1)CC#N)I)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |